2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is a compound that contains a benzothiazole moiety. Benzothiazole is a privileged bicyclic ring system with multiple applications in synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis
The benzothiazole moiety is a bicyclic ring system. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have diverse chemical reactivity. They have been studied extensively and found to have a broad spectrum of biological activity . The investigation of this scaffold as anti-tumor agents arose in 1996 .Scientific Research Applications
Medicinal Chemistry: Anti-Tubercular Compounds
Benzothiazole derivatives, including those related to 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid, have shown promise in the development of anti-tubercular compounds . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, and their synthesis has been achieved through various pathways such as diazo-coupling and Knoevenagel condensation . The structure-activity relationships and molecular docking studies suggest their potential as potent inhibitors with enhanced anti-tubercular activity.
Biochemistry: Enzyme Inhibition
In the field of biochemistry, benzothiazole compounds are recognized for their role as enzyme inhibitors . The structural moiety of benzothiazole is integral to the inhibitory function, providing a framework for the development of new biochemical tools that can modulate enzymatic activity for research and therapeutic purposes.
Green Chemistry: Synthesis Processes
The synthesis of benzothiazole compounds, including 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid, is of interest in green chemistry . Researchers have developed efficient, economical, and convenient methods for preparing benzothiazole derivatives from various substrates, emphasizing the use of green chemistry principles to minimize environmental impact.
Industrial Applications: Electroluminescent Devices
Benzothiazole derivatives are utilized in the manufacturing of electroluminescent devices due to their fluorescence properties . The incorporation of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid into these devices can enhance their performance and efficiency.
Analytical Chemistry: Fluorescent Probes
In analytical chemistry, benzothiazole-based compounds serve as fluorescent probes . Their ability to emit light upon excitation makes them valuable in various assays and diagnostic tools, where they can be used to detect or quantify biological molecules.
Environmental Applications: Plant Growth Regulators
The benzothiazole ring system is found in compounds used as plant growth regulators . These substances can influence the growth and development of plants, making them an area of interest for agricultural research and environmental studies.
Mechanism of Action
Target of Action
The primary target of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.
Mode of Action
This interaction can result in alterations in the biochemical pathways within the cell .
Biochemical Pathways
Given the target of this compound, it is likely that it influences pathways related to cell growth and division, signal transduction, and gene transcription .
Result of Action
Given its target, it is likely that the compound influences cellular processes such as cell growth and division, signal transduction, and gene transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid. For instance, the compound’s photophysical properties suggest that light exposure could potentially affect its stability and efficacy
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-9(11,8(13)14)7-12-5-3-1-2-4-6(5)15-7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHHJIQYJOCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid | |
CAS RN |
15208-44-3 |
Source
|
Record name | 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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